DS18561882
Overview
Description
DS18561882 is a highly potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This enzyme plays a crucial role in mitochondrial one-carbon metabolism, which is essential for purine and thymidine biosynthesis. This compound has shown significant potential in cancer research due to its ability to inhibit MTHFD2 with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DS18561882 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: DS18561882 primarily undergoes substitution reactions during its synthesisAdditionally, the compound may undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the final compound itself, with high purity and specific inhibitory activity against MTHFD2. By-products may include unreacted starting materials and side products from incomplete reactions, which are usually removed through purification techniques such as chromatography .
Scientific Research Applications
DS18561882 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of MTHFD2 in one-carbon metabolism. In biology, it helps elucidate the metabolic pathways involving MTHFD2 and its impact on cellular functions. In medicine, this compound is being investigated for its potential as an anticancer agent, particularly in breast cancer, liver cancer, and acute myeloid leukemia. Its ability to inhibit MTHFD2 selectively makes it a promising candidate for targeted cancer therapies with minimal side effects .
Mechanism of Action
DS18561882 exerts its effects by selectively inhibiting MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. MTHFD2 is involved in the conversion of methylenetetrahydrofolate to methenyltetrahydrofolate, a crucial step in purine and thymidine biosynthesis. By inhibiting MTHFD2, this compound disrupts these biosynthetic pathways, leading to reduced proliferation and increased apoptosis of cancer cells. The compound’s high selectivity for MTHFD2 over other isoforms ensures minimal off-target effects .
Comparison with Similar Compounds
DS18561882 is unique among MTHFD2 inhibitors due to its high potency and selectivity. Similar compounds include other MTHFD2 inhibitors such as DS18561881 and DS18561883, which share structural similarities but differ in their inhibitory profiles and pharmacokinetic properties. This compound stands out for its excellent oral pharmacokinetic profile and strong cell-based activity, making it a preferred choice for in vivo studies and potential therapeutic applications .
Properties
CAS No. |
2227149-22-4 |
---|---|
Molecular Formula |
C28H31F3N4O6S |
Molecular Weight |
608.63 |
IUPAC Name |
(S)-N-(4-(8-(3,4-Dimethylpiperazin-1-yl)-7-methyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridine-3-carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide |
InChI |
InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
OQKAKSSZSQPTDZ-INIZCTEOSA-N |
SMILES |
CS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS18561882; DS 18561882; DS-18561882 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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